molecular formula C21H16BrCl2N5O2 B10792302 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-bromophenyl)-N-morpholino-1H-pyrazole-3-carboxamide

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-bromophenyl)-N-morpholino-1H-pyrazole-3-carboxamide

Cat. No.: B10792302
M. Wt: 521.2 g/mol
InChI Key: SRIMISLKXUKICS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-bromophenyl)-N-morpholino-1H-pyrazole-3-carboxamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are widely studied for their potential therapeutic applications, including antileishmanial, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-bromophenyl)-N-morpholino-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-bromophenyl)-N-morpholino-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-bromophenyl)-N-morpholino-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-bromophenyl)-N-morpholino-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in disease progression. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-bromophenyl)-N-morpholino-1H-pyrazole-3-carboxamide exhibits unique pharmacological properties, such as higher potency and selectivity towards certain biological targets. Its structural features, including the presence of both dichlorophenyl and bromophenyl groups, contribute to its distinct activity profile .

Properties

Molecular Formula

C21H16BrCl2N5O2

Molecular Weight

521.2 g/mol

IUPAC Name

5-(4-bromophenyl)-4-cyano-1-(2,4-dichlorophenyl)-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C21H16BrCl2N5O2/c22-14-3-1-13(2-4-14)20-16(12-25)19(21(30)27-28-7-9-31-10-8-28)26-29(20)18-6-5-15(23)11-17(18)24/h1-6,11H,7-10H2,(H,27,30)

InChI Key

SRIMISLKXUKICS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)C2=NN(C(=C2C#N)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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